molecular formula C13H17FO2 B6176068 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid CAS No. 2567504-89-4

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid

Cat. No. B6176068
CAS RN: 2567504-89-4
M. Wt: 224.3
InChI Key:
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Description

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid (FMB), also known as 2-fluoro-4-methylbenzoic acid, is a phenylcarboxylic acid that has been studied for its diverse applications in scientific research. This compound is of interest due to its unique chemical structure, which contains a fluoro-methyl group and a dimethylbutanoic acid group. FMB is a white, crystalline solid that is soluble in water and organic solvents. It has a melting point of 83°C and a boiling point of 206°C.

Scientific Research Applications

FMB has a wide variety of applications in scientific research. It has been used as a reactant in the synthesis of various organic compounds, such as phenylacetic acid, phenylpropionic acid, and phenylbutanoic acid. FMB has also been used as a reactant in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, FMB has been used as a reactant in the synthesis of dyes and pigments, as well as in the synthesis of materials for use in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of FMB is not fully understood. However, it is believed that the fluoro-methyl group of FMB is responsible for its biological activity. This group is thought to interact with the active sites of enzymes, proteins, and other biological molecules, thereby altering their activity. Additionally, the dimethylbutanoic acid group of FMB is thought to interact with the active sites of enzymes and proteins, thereby altering their activity.
Biochemical and Physiological Effects
FMB has been found to have a number of biochemical and physiological effects. In vitro studies have shown that FMB can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. FMB has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, FMB has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

FMB has a number of advantages for use in laboratory experiments. It is a stable compound that is soluble in water and organic solvents, making it easy to work with. Additionally, FMB has a low toxicity, making it safe to use in experiments. However, FMB also has some limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, FMB can be difficult to purify, as it can easily be contaminated with other compounds.

Future Directions

FMB has a wide variety of potential applications in scientific research and industry. One potential application of FMB is in the development of new drugs and medications. FMB could be used as a reactant in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, FMB could be used as a reactant in the development of new materials for use in electronics and optoelectronics. Finally, FMB could be used as a reactant in the synthesis of dyes and pigments for use in paints, inks, and other products.

Synthesis Methods

FMB can be synthesized through a variety of methods, including the Grignard reaction, the Fischer esterification, the Friedel-Crafts acylation, and the Williamson ether synthesis. The Grignard reaction involves the reaction of 2-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, to form FMB. The Fischer esterification involves the reaction of 2-fluorobenzaldehyde with an alcohol, such as methanol, in the presence of an acid catalyst, such as sulfuric acid, to form FMB. The Friedel-Crafts acylation involves the reaction of 2-fluorobenzaldehyde with an acyl chloride, such as chloroacetic acid, in the presence of a Lewis acid, such as aluminum chloride, to form FMB. The Williamson ether synthesis involves the reaction of 2-fluorobenzaldehyde with an alkoxide, such as sodium ethoxide, to form FMB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid involves the reaction of 2-fluoro-4-methylbenzaldehyde with diethyl malonate to form 2-(2-fluoro-4-methylphenyl)propanedioic acid. This intermediate is then decarboxylated to form 2-(2-fluoro-4-methylphenyl)propan-1-one, which is subsequently reacted with tert-butylmagnesium chloride to form the final product, 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid.", "Starting Materials": [ "2-fluoro-4-methylbenzaldehyde", "diethyl malonate", "tert-butylmagnesium chloride" ], "Reaction": [ "Step 1: Reaction of 2-fluoro-4-methylbenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 2-(2-fluoro-4-methylphenyl)propanedioic acid.", "Step 2: Decarboxylation of 2-(2-fluoro-4-methylphenyl)propanedioic acid using heat and sulfuric acid to form 2-(2-fluoro-4-methylphenyl)propan-1-one.", "Step 3: Reaction of 2-(2-fluoro-4-methylphenyl)propan-1-one with tert-butylmagnesium chloride in the presence of copper(I) iodide to form 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid." ] }

CAS RN

2567504-89-4

Product Name

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid

Molecular Formula

C13H17FO2

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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